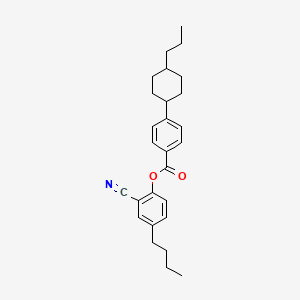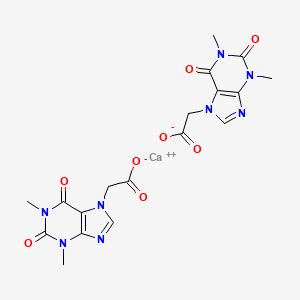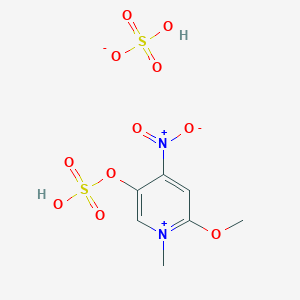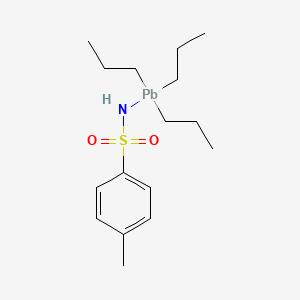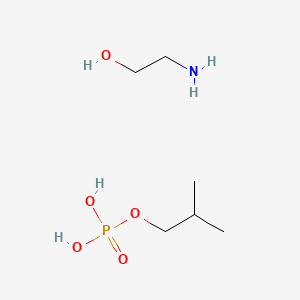
Einecs 283-523-9
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Einecs 283-523-9, also known as phosphoric acid, 2-methylpropyl ester, compound with 2-aminoethanol, is a chemical compound with the molecular formula C6H18NO5P and a molecular weight of 215.184581 g/mol . This compound is listed in the European Inventory of Existing Commercial Chemical Substances (EINECS), which includes substances that were on the European Community market between January 1, 1971, and September 18, 1981 .
Preparation Methods
The preparation of phosphoric acid, 2-methylpropyl ester, compound with 2-aminoethanol typically involves the esterification of phosphoric acid with 2-methylpropanol, followed by a reaction with 2-aminoethanol. The reaction conditions often include the use of a catalyst, such as sulfuric acid, and heating to facilitate the esterification process. Industrial production methods may involve continuous flow reactors to ensure consistent product quality and yield .
Chemical Reactions Analysis
Phosphoric acid, 2-methylpropyl ester, compound with 2-aminoethanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form phosphoric acid derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol group.
Substitution: The ester group can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions.
Scientific Research Applications
Phosphoric acid, 2-methylpropyl ester, compound with 2-aminoethanol has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: This compound is used in biochemical studies to investigate enzyme activities and metabolic pathways.
Industry: It is used in the production of surfactants, emulsifiers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of phosphoric acid, 2-methylpropyl ester, compound with 2-aminoethanol involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a substrate or inhibitor in enzymatic reactions, affecting the activity of specific enzymes. It may also interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses .
Comparison with Similar Compounds
Phosphoric acid, 2-methylpropyl ester, compound with 2-aminoethanol can be compared with other similar compounds such as:
Phosphoric acid, 2-ethylhexyl ester: This compound has a longer alkyl chain, which affects its solubility and reactivity.
Phosphoric acid, 2-methylpropyl ester: Without the aminoethanol component, this compound has different chemical properties and applications.
Phosphoric acid, 2-aminoethyl ester: This compound has a different ester group, leading to variations in its chemical behavior and uses. The uniqueness of phosphoric acid, 2-methylpropyl ester, compound with 2-aminoethanol lies in its combination of ester and amino groups, which confer specific reactivity and functionality.
Properties
CAS No. |
84650-65-7 |
|---|---|
Molecular Formula |
C6H18NO5P |
Molecular Weight |
215.18 g/mol |
IUPAC Name |
2-aminoethanol;2-methylpropyl dihydrogen phosphate |
InChI |
InChI=1S/C4H11O4P.C2H7NO/c1-4(2)3-8-9(5,6)7;3-1-2-4/h4H,3H2,1-2H3,(H2,5,6,7);4H,1-3H2 |
InChI Key |
XANPTSMRDNTISL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)COP(=O)(O)O.C(CO)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




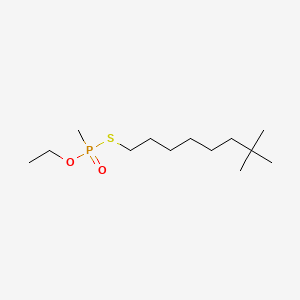
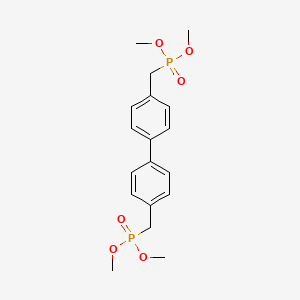
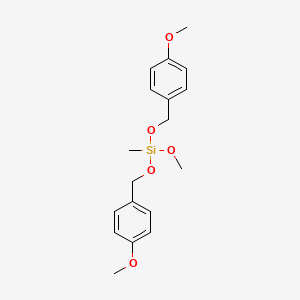
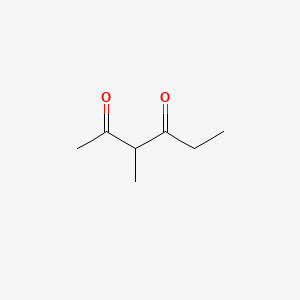
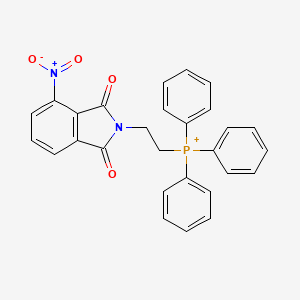
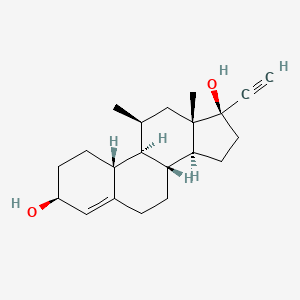
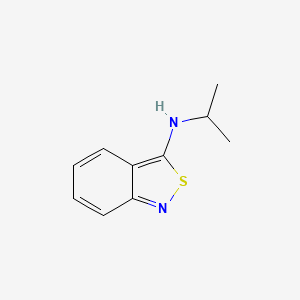
![9-(1H-Inden-1-ylidenemethyl)-2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinoline](/img/structure/B12686809.png)
